5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide

CAS No.: 1182982-08-6

Cat. No.: VC2906551

Molecular Formula: C15H16BrNO3S

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1182982-08-6 |

|---|---|

| Molecular Formula | C15H16BrNO3S |

| Molecular Weight | 370.3 g/mol |

| IUPAC Name | 5-bromo-N-[(4-methoxyphenyl)methyl]-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C15H16BrNO3S/c1-11-3-6-13(16)9-15(11)21(18,19)17-10-12-4-7-14(20-2)8-5-12/h3-9,17H,10H2,1-2H3 |

| Standard InChI Key | OQMXVAYPJGXOAL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC |

Introduction

Chemical Structure and Properties

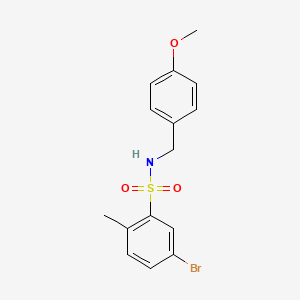

5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is characterized by a molecular formula of C15H16BrNO3S and a molecular weight of 370.3 g/mol. The compound is registered under CAS number 1182982-08-6, with its IUPAC name being 5-bromo-N-[(4-methoxyphenyl)methyl]-2-methylbenzenesulfonamide.

The molecular structure consists of a benzenesulfonamide core featuring a bromine atom at position 5 and a methyl group at position 2, with a 4-methoxybenzyl group attached to the nitrogen atom of the sulfonamide functional group. This structural arrangement is reflected in various chemical identifiers as outlined in Table 1.

Table 1: Key Chemical Identifiers of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide

| Parameter | Value |

|---|---|

| Molecular Formula | C15H16BrNO3S |

| Molecular Weight | 370.3 g/mol |

| IUPAC Name | 5-bromo-N-[(4-methoxyphenyl)methyl]-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C15H16BrNO3S/c1-11-3-6-13(16)9-15(11)21(18,19)17-10-12-4-7-14(20-2)8-5-12/h3-9,17H,10H2,1-2H3 |

| Standard InChIKey | OQMXVAYPJGXOAL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC |

| PubChem Compound | 28273987 |

The compound possesses several key functional groups that contribute to its physicochemical properties and potential reactivity patterns:

-

The sulfonamide group (-SO₂NH-) acts as a mild acid with pKa values typically ranging from 9-10, allowing for potential deprotonation in basic conditions.

-

The bromine substituent at position 5 of the benzenesulfonamide ring functions as an electron-withdrawing group, influencing both the electronic distribution and reactivity of the aromatic system.

-

The methyl group at position 2 provides steric effects and modest electron-donating properties.

-

The methoxy group (-OCH3) on the benzyl moiety serves as an electron-donating group, increasing electron density in the aromatic ring through resonance effects.

Structural Relationships and Analogous Compounds

5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide belongs to a broader family of substituted benzenesulfonamides. Several structurally related compounds have been identified that share similar structural elements but feature different substitution patterns:

Table 2: Comparison of Structurally Related Sulfonamide Compounds

These structural relationships highlight the versatility of the sulfonamide scaffold and the diversity of modifications possible within this chemical class. The different substitution patterns likely confer unique physical, chemical, and potentially biological properties to each analog.

Physical and Chemical Properties

The physical and chemical properties of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide are determined by its molecular structure and functional group composition. While specific experimental data for this compound is limited in the available literature, certain properties can be predicted based on its structure:

-

Physical state: Likely a crystalline solid at room temperature, as is typical for similar sulfonamide compounds.

-

Solubility: Expected to have limited water solubility due to its hydrophobic aromatic rings and substituents, but likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and alcohols.

-

Stability: Generally stable under standard laboratory conditions, but potentially sensitive to strong oxidizing or reducing agents.

-

Reactivity patterns:

-

The N-H bond of the sulfonamide group can participate in acid-base reactions

-

The bromine substituent provides a site for potential cross-coupling reactions (Suzuki, Stille, etc.)

-

The methoxy group can undergo O-demethylation under appropriate conditions

-

The benzylic methylene group may be susceptible to oxidation

-

Structure-Activity Relationship Studies

The relationship between molecular structure and biological activity is crucial for understanding the potential therapeutic applications of compounds like 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide. Research on related sulfonamide compounds provides insights into how structural modifications might affect activity:

-

The presence of a bromine substituent at position 5 of the benzenesulfonamide ring has been associated with enhanced cytotoxic activity in related compounds, potentially due to increased lipophilicity and membrane permeability .

-

Methoxy substitution patterns, particularly when positioned on aromatic rings, have been linked to improved interaction with biological targets, including tubulin binding sites .

-

The combination of bromine and methyl substituents on the benzenesulfonamide core, as found in this compound, may contribute to specific conformational preferences that influence receptor binding or enzyme inhibition properties.

Research on similar N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives with methoxy and bromo substitutions has demonstrated sub-micromolar cytotoxicity against several human tumor cell lines, with evidence suggesting tubulin as a potential biological target .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume